![molecular formula C17H20N2O2S B6077701 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6077701.png)
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinol derivative that has been studied extensively for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and protein kinase C, which are involved in inflammation and cancer development. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice. In addition, the compound has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic properties. The compound has been shown to have antitumor, anti-inflammatory, and antiviral activities, which may be useful in the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are many potential future directions for the study of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential use of the compound in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 2-allyl-6-methylphenol with ethyl bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with thioacetic acid to form the desired compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for further studies.
Applications De Recherche Scientifique
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have shown promising potential for further development.
Propriétés
IUPAC Name |
4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-6-14-8-5-7-12(2)16(14)21-9-10-22-17-18-13(3)11-15(20)19-17/h4-5,7-8,11H,1,6,9-10H2,2-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBGADNOOYTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

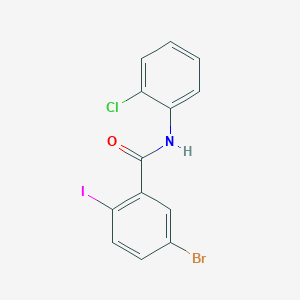
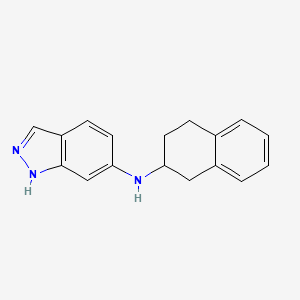
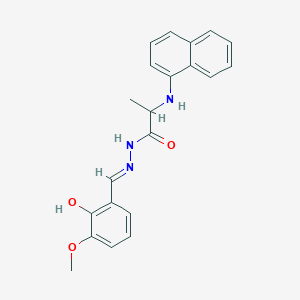
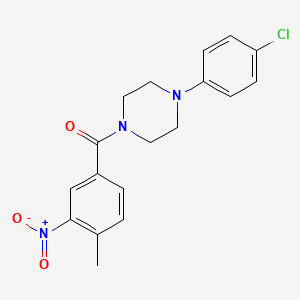
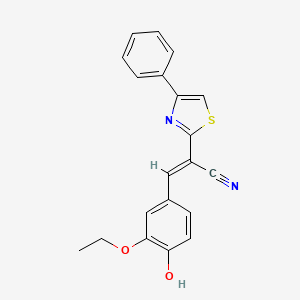
![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077697.png)
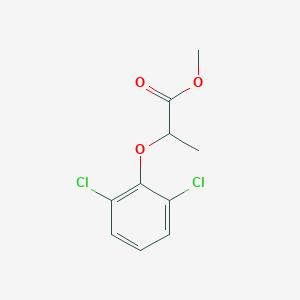
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)